Methyl [(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7400(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfur-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE typically involves multiple steps, including the formation of the core tricyclic structure followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromatic rings or sulfur groups.
Substitution: Functional groups on the aromatic rings can be substituted with other groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research .
Medicine
In medicine, METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental chemistry .
Mechanism of Action
The mechanism of action of METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to proteins, enzymes, and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-({3-amino-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-5-yl}sulfanyl)-N-(diphenylmethyl)acetamide
- 3-Amino-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol
Uniqueness
METHYL 2-({3-AMINO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAEN-5-YL}SULFANYL)ACETATE stands out due to its specific combination of functional groups and aromatic rings. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H17N3O2S2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 2-[(4-amino-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H17N3O2S2/c1-7-3-4-8-9(5-7)21-13-11(8)12(15)16-14(17-13)20-6-10(18)19-2/h7H,3-6H2,1-2H3,(H2,15,16,17) |
InChI Key |
ZJRYRYMDBQQMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)SCC(=O)OC |
Origin of Product |
United States |
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